
Xeno antigen type 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xeno antigen type 2, also known as this compound, is a useful research compound. Its molecular formula is C26H45NO19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Key Applications
-
Xenotransplantation
- Organ Transplants : The use of genetically modified pigs as organ donors aims to address the shortage of human organs. Research has focused on modifying pigs to reduce or eliminate xeno antigens like the swine leukocyte antigen (SLA) class II, which is a significant barrier to successful xenotransplantation. Studies have shown that preformed antibodies against SLA can lead to acute rejection in transplant recipients .
- Case Study : A study on triple-xenoantigen knockout pigs demonstrated that genome editing can create pigs with reduced immunogenicity, allowing for better compatibility with human recipients. These modifications significantly decreased the levels of xenoreactive antibodies in sensitized patients, enhancing the prospects for successful transplants .
-
Bioprosthetic Heart Valves
- Immune Response Management : Bioprosthetic heart valves (BHV) often elicit immune responses due to xeno antigens present in animal-derived tissues. Research from the TRANSLINK consortium highlights the immunogenicity of BHVs and suggests strategies to engineer valves lacking these antigens . This could improve patient outcomes and reduce complications associated with valve replacement surgeries.
- Data Table : The following table summarizes findings related to immune responses against BHVs:
Study Focus Findings Implications Immune response characterization Identification of xeno-reactive antibodies in patients Potential for designing improved BHV materials Strategies for reduction Use of genome editing and novel compounds Enhanced longevity and reduced side effects -
Therapeutic Antibody Development
- Engineering Antibodies : The presence of xeno antigens has prompted the development of engineered antibodies that can target these antigens effectively. For instance, researchers have created bispecific antibodies that engage T-cells while targeting specific xeno antigens, improving cancer immunotherapy outcomes .
- Case Study : A collaboration between researchers at KU Leuven and Absolute Antibody led to the successful engineering of a trispecific antibody that showed increased production yield and purity through codon optimization techniques .
-
Tissue Engineering
- Xenogeneic Extracellular Matrix : The decellularization of animal tissues removes major xeno antigens while preserving extracellular matrix components. This approach allows for scaffolding in tissue reconstruction without eliciting strong immune responses . The resulting scaffolds can be used in regenerative medicine applications.
化学反応の分析
Key Reactions:
Reaction Type | Enzymatic Process | Substrates | Products |
---|---|---|---|
Glycosylation | β4GALNT2-mediated GalNAc transfer | Lactosylceramide (Galβ1-4Glcβ1-Cer) | Sda antigen (GalNAcβ1-4Galβ1-4Glcβ1-Cer) |
Competitive Inhibition | UDP-GalNAc analog interference | UDP-GalNAc analogs | Reduced Sda antigen synthesis |
This enzyme is absent in humans due to evolutionary gene inactivation, making Sda a key xenoantigen in pig-to-human transplants .
Structural Modifications & Reactivity
The Sda antigen’s terminal GalNAcβ1-4Gal structure determines its immunogenicity. Chemical modifications include:
Deglycosylation
-
Treatment with α-N-acetylgalactosaminidase removes terminal GalNAc, reducing antibody binding .
-
Neuraminidase cleaves sialic acid residues linked to adjacent glycans, indirectly altering Sda’s conformation.
Oxidative Reactions
-
Periodic acid oxidation cleaves vicinal diols in galactose, disrupting the glycan backbone.
Immune Interaction Mechanisms
Sda antigen reactivity with human preformed antibodies triggers complement-dependent cytotoxicity (CDC) and antibody-mediated rejection (AMR) :
Key Pathways:
-
Antibody Binding
-
Human anti-Sda IgM/IgG binds to GalNAcβ1-4Gal epitopes.
-
Crossmatch Data :
Recipient Serum Source % Positive Crossmatch (Wild-Type Pig) % Positive Crossmatch (β4GALNT2-KO Pig) Unsensitized Humans 65–70% <10% Sensitized Humans 95% 25%
-
-
Complement Activation
-
C1q binding initiates the classical pathway, leading to membrane attack complex (MAC) formation.
-
Chemical Strategies for Antigen Neutralization
Research highlights two approaches to mitigate Sda antigenicity:
Gene Knockout (KO) Technologies
Enzymatic Masking
-
α2-3-Sialyltransferases add sialic acid residues to adjacent glycans, sterically hindering antibody access.
Analytical Characterization
Advanced techniques verify Sda antigen’s structure and reactivity:
特性
分子式 |
C26H45NO19 |
---|---|
同義語 |
Galα1-3Galβ1-4GlcNAc |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。